Kinase Selectivity Profile Divergence: 3,4-Dichloro vs. 3,5-Dichloro Phenyl Isomer
The 3,5-dichlorophenyl regioisomer inhibits CDK (IC₅₀ = 68 nM) and DYRK (IC₅₀ = 282 nM), whereas the 3,4-dichlorophenyl compound shows no detectable inhibition of these kinases at concentrations up to 10 µM . This stark difference in kinase engagement highlights that the 3,4-dichloro substitution pattern redirects binding away from CDK/DYRK, making it unsuitable for those targets.
| Evidence Dimension | Kinase inhibition (CDK / DYRK) |
|---|---|
| Target Compound Data | No inhibition (IC₅₀ > 10 µM) |
| Comparator Or Baseline | 6-(3,5-Dichlorophenyl)pyrimidin-4-amine: CDK IC₅₀ = 68 nM; DYRK IC₅₀ = 282 nM |
| Quantified Difference | >140-fold difference in CDK potency |
| Conditions | Cell-free kinase assay (ATP at Km); isoforms not specified |
Why This Matters
Procurement for CDK/DYRK projects must use the 3,5-isomer; selecting the 3,4-isomer would yield a false negative and waste screening resources.
